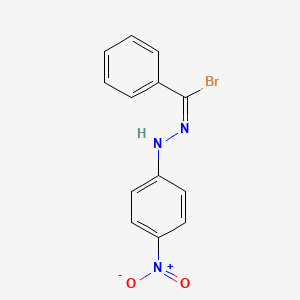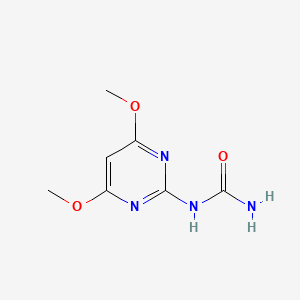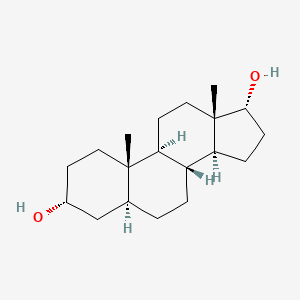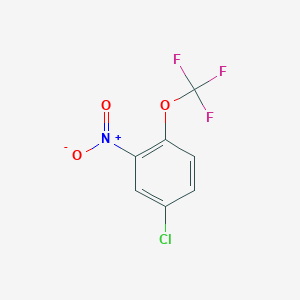
4-Chloro-2-nitro-1-(trifluoromethoxy)benzene
Übersicht
Beschreibung
4-Chloro-2-nitro-1-(trifluoromethoxy)benzene is a chemical compound with the CAS Number: 448-38-4 . It has a molecular weight of 241.55 . It is a liquid at room temperature and is stored in a sealed, dry environment .
Synthesis Analysis
(Trifluoromethoxy)benzene can be prepared from 4-chloro-1-(trifluoromethoxy)benzene via hydrogenolysis . Another method involves the preparation of Trifluoromethoxy benzene from Trichloromethoxy benzene with anhydrous HF at 80°C for 4-6 hours .Molecular Structure Analysis
The molecular structure of 4-Chloro-2-nitro-1-(trifluoromethoxy)benzene can be represented by the InChI code: 1S/C7H3ClF3NO3/c8-4-1-2-6(15-7(9,10)11)5(3-4)12(13)14/h1-3H . The conformation of (trifluoromethoxy)benzene in the gas phase has been studied by electron diffraction and spectroscopy supplemented with ab initio calculations .Physical And Chemical Properties Analysis
4-Chloro-2-nitro-1-(trifluoromethoxy)benzene is a liquid at room temperature . It has a refractive index of n20/D 1.499 (lit.) and a density of 1.526 g/mL at 25 °C (lit.) . It is colorless to pale yellow in color .Wissenschaftliche Forschungsanwendungen
Electronic Device Application
A study by Chen, Reed, Rawlett, and Tour (1999) explored the use of a molecule containing a nitroamine redox center, similar in structure to 4-Chloro-2-nitro-1-(trifluoromethoxy)benzene, in electronic devices. This molecule demonstrated negative differential resistance and a high on-off peak-to-valley ratio, indicating potential applications in molecular electronic devices (Chen et al., 1999).
Chemosensors for Explosives Detection
Xiong, Li, Mo, Huo, Liu, Chen, and Wang (2014) designed and synthesized 1,3,5-Tri(1H-benzo[d]imidazol-2-yl)benzene derivatives, which are structurally related to 4-Chloro-2-nitro-1-(trifluoromethoxy)benzene, as fluorescent chemosensors. These compounds showed high sensitivity and selectivity for the detection of picric acid, an explosive, suggesting their application in security and defense (Xiong et al., 2014).
Photoreactive Properties in Environmental Applications
Scrano, Bufo, Cataldi, and Albanis (2004) investigated the photochemical behavior of oxyfluorfen, a compound similar to 4-Chloro-2-nitro-1-(trifluoromethoxy)benzene, on different soils. This research highlights its potential application in studying the environmental fate of similar photoreactive compounds (Scrano et al., 2004).
Synthesis of Novel Fluorine-containing Compounds
Yu Xin-hai (2010) synthesized compounds related to 4-Chloro-2-nitro-1-(trifluoromethoxy)benzene, demonstrating their potential use in the production of novel fluorine-containing materials. This research opens up possibilities in materials science and engineering (Yu Xin-hai, 2010).
Safety And Hazards
4-Chloro-2-nitro-1-(trifluoromethoxy)benzene is associated with several hazards. It can cause skin irritation and may be harmful if absorbed through the skin . It may cause irritation of the digestive tract and may be harmful if swallowed . It can also cause respiratory tract irritation and may be harmful if inhaled . Safety precautions include wearing approved mask/respirator, suitable gloves/gauntlets, suitable protective clothing, and suitable eye protection .
Eigenschaften
IUPAC Name |
4-chloro-2-nitro-1-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO3/c8-4-1-2-6(15-7(9,10)11)5(3-4)12(13)14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUSPAGBVDNGSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431078 | |
| Record name | 4-chloro-2-nitro-1-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-nitro-1-(trifluoromethoxy)benzene | |
CAS RN |
448-38-4 | |
| Record name | 4-chloro-2-nitro-1-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3aR,4S,5R,6aS)-4-(hydroxymethyl)-5-phenylmethoxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B1600242.png)
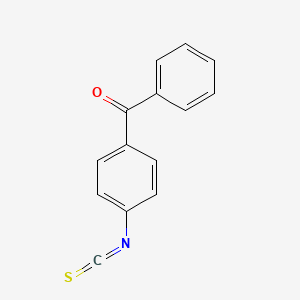
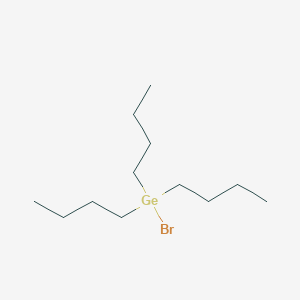
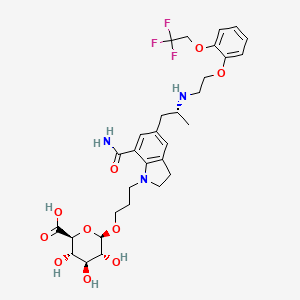
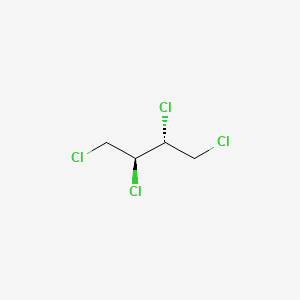
![[2,3'-Bipyridin]-6-amine](/img/structure/B1600252.png)
![(1H-Benzo[D]imidazol-5-YL)methanamine](/img/structure/B1600254.png)


